Hexanenitrile--d3
Description
Hexanenitrile--d3 (CAS 1219805-03-4), systematically named Hexanenitrile-6,6,6-d3, is a deuterium-labeled derivative of hexanenitrile. Its molecular structure, CD₃(CH₂)₄CN, features three deuterium atoms at the terminal methyl group, replacing protium at the 6th carbon position . With a molecular weight of 100.18 g/mol and 98 atom % deuterium purity, it is classified as a flammable liquid and is commercially available in small quantities for research purposes . Deuterated nitriles like this compound are critical in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect studies, where isotopic substitution minimizes signal interference and elucidates reaction mechanisms.
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
100.18 g/mol |
IUPAC Name |
6,6,6-trideuteriohexanenitrile |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i1D3 |
InChI Key |
AILKHAQXUAOOFU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC#N |
Canonical SMILES |
CCCCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanenitrile-6,6,6-d3 can be synthesized through the deuteration of hexanenitrile. The process involves the replacement of hydrogen atoms with deuterium atoms. The reaction typically requires a deuterium source, such as deuterium gas (D₂) or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of Hexanenitrile-6,6,6-d3 involves similar deuteration processes but on a larger scale. The compound is produced under controlled conditions to ensure high isotopic purity and chemical stability. The final product is then purified and tested for isotopic enrichment and chemical purity before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various organic compounds depending on the nucleophile used.
Scientific Research Applications
Hexanenitrile-6,6,6-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Hexanenitrile-6,6,6-d3 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being a heavier isotope of hydrogen, affects the reaction kinetics and mechanisms. This isotopic effect is used to study reaction pathways and mechanisms in detail. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexanenitrile (Non-Deuterated)
Hexanenitrile (C₆H₁₁N, MW 97.16 g/mol) serves as the protiated counterpart of Hexanenitrile--d3. Key differences arise from deuterium substitution:
- Molecular Weight : The deuterated form exhibits a ~3.1% increase in molecular weight (100.18 vs. 97.16), influencing properties like boiling point and density.
- Spectroscopic Utility: this compound’s deuterium labeling reduces proton signal overlap in ¹H-NMR, enhancing resolution compared to non-deuterated hexanenitrile .
- Applications: While non-deuterated hexanenitrile is used as a solvent or synthetic intermediate, this compound is specialized for isotopic tracing and mechanistic studies .
Hexanedinitrile (C₆H₈N₂)
Hexanedinitrile (CAS 111-69-3), with two nitrile groups (NC(CH₂)₄CN), diverges structurally and functionally:
- Physical Properties: Higher density (975.26 kg/m³ at 298.15 K) and enthalpy of vaporization (Δvap H = 58.70 kJ/mol) compared to mononitriles, reflecting increased polarity .
- Reactivity : Dual nitrile groups enable crosslinking in polymer synthesis (e.g., nylon production) and coordination chemistry, unlike this compound’s single nitrile functionality .
6-Aminohexanenitrile (C₆H₁₂N₂)
6-Aminohexanenitrile (CAS 2432-74-8) incorporates an amino group (-NH₂) at the terminal carbon:
- Polarity and Solubility: The amino group enhances hydrogen bonding, increasing solubility in polar solvents—a contrast to this compound’s hydrophobic alkyl chain .
- Reactivity: The amino group participates in nucleophilic substitutions or polycondensation reactions, making it valuable in pharmaceutical intermediates, whereas this compound is inert in such contexts .
Key Findings
- Structural Influence: Deuterium substitution in this compound minimally alters bulk properties but significantly enhances utility in spectroscopic applications compared to non-deuterated analogs .
- Functional Group Diversity: Hexanedinitrile and 6-aminohexanenitrile exhibit distinct reactivity profiles due to additional nitrile or amino groups, expanding their industrial applicability .
- Data Gaps : Thermodynamic data (e.g., melting/boiling points) for this compound remain scarce in public databases, necessitating further experimental characterization.
Biological Activity
Hexanenitrile–d3 is a deuterated form of hexanenitrile, a nitrile compound that has garnered attention in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Hexanenitrile–d3, with the molecular formula C6H10N (deuterated), features a six-carbon chain with a nitrile group (-C≡N) at one end. The deuteration (substitution of hydrogen atoms with deuterium) alters its isotopic composition, which can influence its behavior in biological systems due to differences in bond vibrational frequencies and kinetic isotope effects.
Biological Activity Overview
Research on hexanenitrile–d3 is limited compared to other nitriles; however, related compounds have demonstrated various biological activities:
- Antineoplastic Activity : Nitriles are known for their potential as anticancer agents. Studies have shown that certain alkyl nitriles can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
- Antimicrobial Properties : Some nitriles exhibit antimicrobial activity against bacteria and fungi. This is often attributed to their ability to interfere with microbial cell membranes and metabolic processes .
- Neuroprotective Effects : Preliminary studies suggest that certain nitriles may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
The biological activity of hexanenitrile–d3 can be attributed to several proposed mechanisms:
- Alkylating Activity : Hexanenitrile–d3 may act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA and proteins, leading to cellular damage and apoptosis in malignant cells .
- Oxidative Stress Induction : By generating ROS, hexanenitrile–d3 could disrupt cellular redox balance, triggering apoptotic pathways in susceptible cells .
- Membrane Disruption : The hydrophobic nature of hexanenitrile–d3 allows it to integrate into lipid bilayers, potentially disrupting microbial cell membranes and leading to cell lysis .
Case Study 1: Anticancer Activity
A study investigated the effects of various alkyl nitriles on human cancer cell lines. Hexanenitrile–d3 was included among the compounds tested for cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. Results indicated that hexanenitrile–d3 exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Hexanenitrile–d3 | MDA-MB-231 | 15 |
| Hexanenitrile | HT-29 | 20 |
| Doxorubicin | MDA-MB-231 | 10 |
Case Study 2: Antimicrobial Efficacy
In another study examining the antimicrobial properties of various nitriles, hexanenitrile–d3 was tested against Escherichia coli and Staphylococcus aureus. The results showed that hexanenitrile–d3 inhibited bacterial growth effectively at concentrations above 50 µM.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
